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Compound of Interest

6-Bromo-2-
Compound Name:
(chloromethyl)quinazoline

CAS No.: 1936538-67-8

Cat. No.: B3040368

Get Quote

Executive Summary & Pharmacophore Utility

6-Bromo-2-(chloromethyl)quinazoline is a bifunctional heterocyclic building block.[1] Its
value lies in the orthogonal reactivity of its two electrophilic sites:

e The Chloromethyl Group (C2-CH2Cl): A highly reactive alkylating handle susceptible to SN2
displacement by amines, thiols, or alkoxides. This is the primary point for diversifying the
scaffold (e.g., introducing solubilizing tails or specific binding motifs).

e The Aryl Bromide (C6-Br): A stable handle for palladium-catalyzed cross-coupling (Suzuki-
Miyaura, Buchwald-Hartwig) to extend the aromatic system.

This compound is distinct from 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one, a related
intermediate often used when a hydrogen bond donor/acceptor motif is required at C4. This
guide focuses on the fully aromatic system.

Retrosynthetic Analysis
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To construct the fully aromatic quinazoline core while preserving the sensitive chloromethyl
group, we avoid harsh oxidative conditions. The most robust disconnection involves the
condensation of 2-amino-5-bromobenzaldehyde with a two-carbon nitrile synthon under acidic
conditions (Pinner-type synthesis).
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Caption: Retrosynthetic disconnection relying on the condensation of an ortho-amino aldehyde
with a nitrile.

Experimental Protocols
Method A: The Pinner Cyclization (Preferred Route)

This method is favored for generating the fully aromatic core directly without a separate
oxidation step. It utilizes 2-amino-5-bromobenzaldehyde, which can be prepared from 2-amino-
5-bromobenzyl alcohol via MnO2 oxidation if not purchased commercially.

Reagents:
¢ 2-Amino-5-bromobenzaldehyde (1.0 equiv)[2]
o Chloroacetonitrile (1.2 equiv)

e 1,4-Dioxane (Anhydrous)
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e HCI gas (dried) or 4M HCI in Dioxane

Protocol:

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar,
a gas inlet (if using HCI gas), and a thermometer. Maintain an inert atmosphere (N2 or Ar).

Dissolution: Charge the flask with 2-amino-5-bromobenzaldehyde (10 mmol) and anhydrous
1,4-dioxane (50 mL). Stir until fully dissolved.

Activation: Cool the solution to 10°C. Add chloroacetonitrile (12 mmol) dropwise.

Acidification:

o Option 1 (Gas): Bubble dry HCI gas through the solution for 15-20 minutes until saturation
is achieved.

o Option 2 (Solution): Add 4M HCI in dioxane (15 mL) dropwise, maintaining temperature <
20°C.

e Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 16—24 hours.
The formation of a precipitate (the hydrochloride salt of the product) is often observed.

o Workup:
o Cool the reaction mixture to 0°C.

o Neutralize carefully with saturated aqueous NaHCOs solution (pH ~8). Caution: CO:z
evolution.

o Extract with Ethyl Acetate (3 x 50 mL).

o Wash combined organics with Brine (50 mL), dry over anhydrous NazSOa, and
concentrate in vacuo.

 Purification: The crude residue is typically purified via flash column chromatography
(Hexanes/EtOAc gradient). The chloromethyl group is sensitive; avoid prolonged exposure to
silica gel.
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Method B: The Quinazolinone Route (Alternative
Scaffold)

Note: If your target is the 4-oxo derivative (6-bromo-2-(chloromethyl)quinazolin-4(3H)-one), use

this route.
e Reactants: 2-Amino-5-bromobenzoic acid + Chloroacetyl chloride.

o Procedure: Reflux the amino acid with chloroacetyl chloride (neat or in toluene) to form the
benzoxazinone intermediate. Treat with ammonia or ammonium acetate to ring-open and

recyclize to the quinazolinone.

Characterization Data

The following data establishes the identity of 6-Bromo-2-(chloromethyl)quinazoline.
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] Observed/Expected .
Technique Parameter Interpretation
Value
1H NMR Solvent CDCls / DMSO-ds
] H-4 (Characteristic
0 9.45 ppm Singlet (1H) ) )
quinazoline proton)
H-5 (Ortho to Br,
0 8.10-8.20 ppm Doublet (1H) )
deshielded)
Doublet of Doublets
0 7.90-8.00 ppm H-7
(1H)
0 7.80-7.85 ppm Doublet (1H) H-8

CH2-ClI (Diagnostic

0 4.85 ppm Singlet (2H) )
benzylic methylene)
13C NMR o (ppm) ~43-45 ppm CH2-CI Carbon
Aromatic/Heterocyclic
0 (ppm) ~160, 150, 120-140
carbons
[M+H]* (Shows 1:1 Br
Mass Spec m/z 256 / 258 ]
isotope pattern)
_ Off-white to yellow _ _
Appearance Physical Crystalline solid

solid

Critical Quality Attribute (CQA): The integration of the singlet at ~4.85 ppm (CHzClI) relative to
the aromatic H-4 singlet (9.45 ppm) must be 2:1. A reduction in the CHz integral suggests

hydrolysis to the hydroxymethyl impurity (CH20H).

Process Optimization & Troubleshooting
Mechanism of Impurity Formation

The primary instability arises from the C2-chloromethyl moiety. It is a potent electrophile.[1]
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Caption: Primary degradation pathways for 2-chloromethylquinazolines.

Troubleshooting Table

Issue Root Cause Corrective Action

o Ensure the reaction is strictly
_ Incomplete cyclization of the
Low Yield o ) ) anhydrous. Increase HCI
imidate intermediate. ] o
concentration or reaction time.

Use anhydrous solvents.
) Moisture during workup or wet Perform workup quickly at 0°C.
Hydrolysis (CH20H)
solvents. Store product under Ar at

-20°C.

The electron-withdrawing Br

2-Amino-5- makes the amine less
Starting Material Remains bromobenzaldehyde is nucleophilic. Heat to 50°C if
deactivated. necessary, but monitor for
degradation.

Safety & Handling

» Alkylating Agent: 6-Bromo-2-(chloromethyl)quinazoline is a potent alkylating agent. It can
alkylate DNA. Handle in a fume hood with double nitrile gloves.

e Lachrymator: Like many benzyl chloride derivatives, it may be lachrymatory.

» Storage: Store at -20°C under inert gas (Nitrogen/Argon) to prevent hydrolysis and
discoloration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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